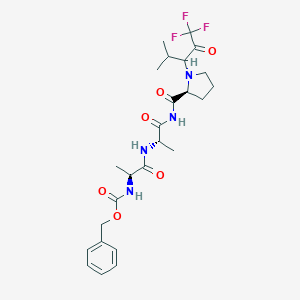
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone, also known as Z-APV-CMK, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone works by irreversibly binding to the active site of proteases, thereby preventing them from breaking down proteins. This inhibition can lead to the accumulation of specific proteins, which can have both positive and negative effects on cellular processes. The exact mechanism of action of this compound is still being investigated, but it is thought to involve the formation of a covalent bond between the inhibitor and the protease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protease being inhibited. For example, inhibition of cathepsins has been shown to reduce inflammation and tissue damage in various disease models, while inhibition of caspases has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone is its high potency and specificity for certain proteases. This allows researchers to selectively inhibit specific proteases and study their role in various biological processes. However, this compound also has some limitations, such as its irreversibility, which can make it difficult to study protease activity over time. Additionally, its high potency can also lead to off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone in scientific research. One area of interest is in the development of new protease inhibitors with improved specificity and reversibility. Additionally, this compound could be used in combination with other inhibitors to study the role of multiple proteases in complex biological processes. Finally, this compound could also be used in the development of new therapeutics for various diseases, such as cancer and neurodegenerative disorders.
Synthesemethoden
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone is synthesized through a multi-step process involving the protection of amino acids and the coupling of different chemical groups. The synthesis typically starts with the protection of the N-terminal amino acid with a benzyl group, followed by the coupling of the remaining amino acids using standard peptide synthesis techniques. The final step involves the deprotection of the benzyl group to yield this compound.
Wissenschaftliche Forschungsanwendungen
Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone has been widely used in scientific research to investigate its role in various biological processes. One of its primary applications is in the study of proteases, which are enzymes that break down proteins. This compound is a potent inhibitor of several proteases, including cathepsins and caspases, and has been used to study their role in various diseases, such as cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
110407-54-0 |
|---|---|
Molekularformel |
C25H33F3N4O6 |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C25H33F3N4O6/c1-14(2)19(20(33)25(26,27)28)32-12-8-11-18(32)23(36)31-22(35)15(3)29-21(34)16(4)30-24(37)38-13-17-9-6-5-7-10-17/h5-7,9-10,14-16,18-19H,8,11-13H2,1-4H3,(H,29,34)(H,30,37)(H,31,35,36)/t15-,16-,18-,19?/m0/s1 |
InChI-Schlüssel |
JWABUPSOVGPTKA-KUORQNNRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Synonyme |
enzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone CAAPV Cbz-Ala-Ala-Pro-ambo-Val-CF3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
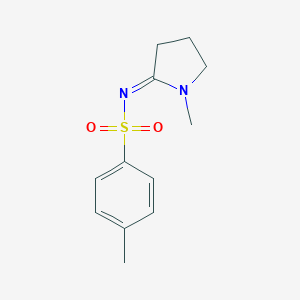
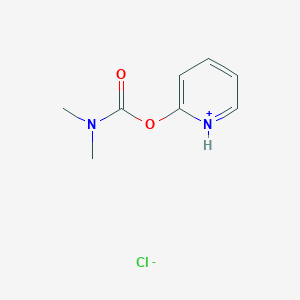
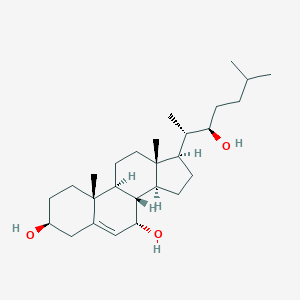
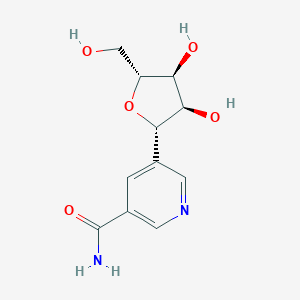
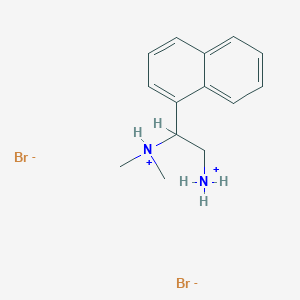
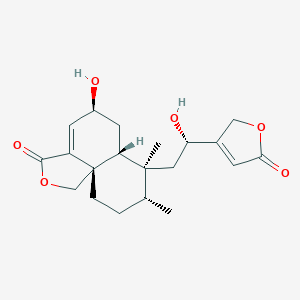
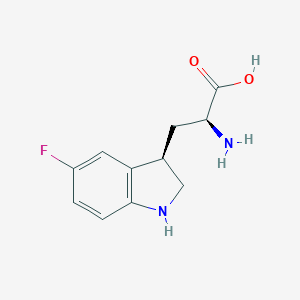

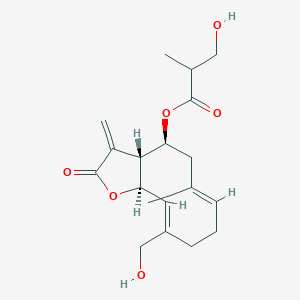
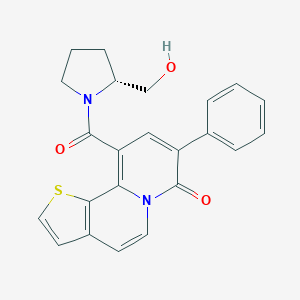


![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)